molecular formula C20H26N2O3 B4682613 2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one

2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one

Cat. No.: B4682613
M. Wt: 342.4 g/mol
InChI Key: BVHCDKURCFNDBA-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a furan ring. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in drug synthesis.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-15-6-4-8-19(16(15)2)25-17(3)20(23)22-11-9-21(10-12-22)14-18-7-5-13-24-18/h4-8,13,17H,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHCDKURCFNDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N2CCN(CC2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 2,3-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Piperazine Derivative Formation: The next step could involve the reaction of the phenoxy intermediate with a piperazine derivative, such as 4-(furan-2-ylmethyl)piperazine, under suitable conditions.

    Final Coupling Reaction: The final step might involve coupling the piperazine derivative with a propanone derivative to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methyl groups on the phenoxy ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.

    Substitution: Substitution reactions might occur at the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one could have various applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor interactions due to its piperazine moiety.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with piperazine moieties can interact with various receptors in the body, potentially affecting neurotransmitter systems or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.

    2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]butan-1-one: Similar structure but with a butanone moiety instead of propanone.

Uniqueness

The uniqueness of 2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]propan-1-one

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